molecular formula C10H13N B1310972 (R)-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 23357-46-2

(R)-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B1310972
CAS No.: 23357-46-2
M. Wt: 147.22 g/mol
InChI Key: JRZGPXSSNPTNMA-SNVBAGLBSA-N
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Description

®-1,2,3,4-Tetrahydronaphthalen-1-amine is an organic compound that belongs to the class of amines It is a chiral molecule, meaning it has a specific orientation in space, and the ®-configuration indicates its stereochemistry This compound is structurally related to naphthalene, with an amine group attached to the first carbon of the tetrahydronaphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the reduction of naphthalene derivatives. One common method is the catalytic hydrogenation of 1-naphthylamine using a chiral catalyst to ensure the ®-configuration. The reaction conditions often include high pressure and temperature to facilitate the hydrogenation process.

Industrial Production Methods: In an industrial setting, the production of ®-1,2,3,4-tetrahydronaphthalen-1-amine can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the desired product. The use of chiral catalysts in these processes is crucial to maintain the stereochemistry of the compound.

Types of Reactions:

    Oxidation: ®-1,2,3,4-Tetrahydronaphthalen-1-amine can undergo oxidation reactions to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be further reduced to form more saturated amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Imines or nitriles.

    Reduction: Saturated amines.

    Substitution: Alkylated or halogenated derivatives.

Scientific Research Applications

®-1,2,3,4-Tetrahydronaphthalen-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: It is explored for its potential use in pharmaceuticals, particularly in the development of drugs targeting the central nervous system.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which ®-1,2,3,4-tetrahydronaphthalen-1-amine exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, influencing their activity. The specific pathways involved depend on the particular application and target of the compound.

Comparison with Similar Compounds

    (S)-1,2,3,4-Tetrahydronaphthalen-1-amine: The enantiomer of the ®-form, with different stereochemistry.

    1-Naphthylamine: The parent compound without the tetrahydro ring system.

    2-Aminotetralin: A similar compound with the amine group on the second carbon.

Uniqueness: ®-1,2,3,4-Tetrahydronaphthalen-1-amine is unique due to its specific ®-configuration, which can lead to different biological activities compared to its (S)-enantiomer. Its structural similarity to naphthalene derivatives also allows for diverse chemical modifications, making it a versatile compound in various applications.

Properties

IUPAC Name

(1R)-1,2,3,4-tetrahydronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7,11H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZGPXSSNPTNMA-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=CC=CC=C2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201335739
Record name (-)-1,2,3,4-Tetrahydro-1-naphthylamine
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Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23357-46-2
Record name (-)-1,2,3,4-Tetrahydro-1-naphthylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23357-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Aminotetralin, (R)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-1,2,3,4-Tetrahydro-1-naphthylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-1,2,3,4-tetrahydronaphthalen-1-amine
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Record name 1-AMINOTETRALIN, (R)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does (R)-1,2,3,4-tetrahydronaphthalen-1-amine contribute to stereoselective iodolactonizations?

A: this compound forms a chiral complex with iodine monochloride (ICl). [] This complex acts as a chiral electrophile in iodolactonization reactions, leading to the formation of enantioenriched iodolactones. For example, in the iodocyclization of 4-phenyl-4-pentenoic acid, using this compound with ICl resulted in a 45% enantiomeric excess (ee) of the desired iodolactone product. []

Q2: What evidence supports the formation of a reactive complex between this compound and ICl?

A2: Several experimental and computational studies provide evidence for the complex formation:

  • NMR Titrations: NMR titrations demonstrate a 1:1 complex formation between this compound and ICl, with subsequent transformations observable over time. []
  • Time-Dependent UV/Vis Studies: These studies further support the formation and subsequent reaction of the chiral complex, leading to a proposed N-iodo species. []
  • Computational Chemistry: Ab initio and DFT calculations corroborate the formation of a charge-transfer complex between this compound and ICl. These calculations provide insights into the structure and potential reactivity of the complex. [, ]

Q3: How does the structure of this compound influence its interaction with ICl and the subsequent reactivity?

A: The chiral center at the 1-position of the tetrahydronaphthalene ring is crucial for the enantioselectivity observed in the iodolactonization reactions. [] The spatial arrangement of the amine group and the aromatic ring likely influences the geometry of the complex formed with ICl, leading to a preferential attack from one enantioface of the substrate.

Q4: Are there alternative chiral amines that could be explored for similar applications in reagent-controlled reactions?

A: While this compound shows promising results, exploring other chiral amines with similar structural features, such as a rigid chiral scaffold and a sterically accessible amine group, could lead to the discovery of even more efficient and selective reagents for asymmetric synthesis. [] This highlights the potential for further research and development in this area.

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